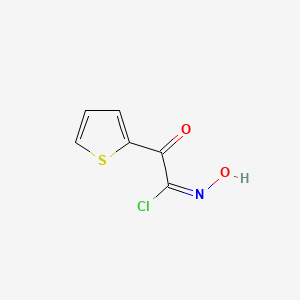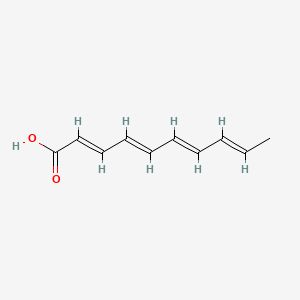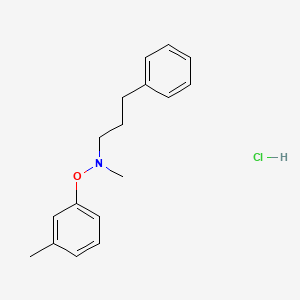
RHODIUM (III) BROMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Rhodium(III) bromide's synthesis often involves oxidative conditions leading to C-C, C-N, and C-O bond formation, highlighting its utility in direct functionalization of C-H bonds. This process is facilitated by various arene substrates bearing nitrogen and oxygen directing groups, coupling with unsaturated partners like alkenes and alkynes, demonstrating Rh(III)'s capacity for efficient, step-economic transformations of readily available materials into value-added molecules (Song, Wang, & Li, 2012).
Molecular Structure Analysis
The molecular structure of rhodium(III) bromide complexes can vary significantly based on the ligands present. Structures featuring planar trianionic ligands with axial positions occupied by halides demonstrate the flexibility and adaptability of rhodium(III) centers in forming octahedral complexes, crucial for its reactivity and catalytic properties (Fujita et al., 2018).
Chemical Reactions and Properties
Rhodium(III) bromide catalyzes ortho brominations and iodinations of various substrates by C-H bond activations, showcasing its broad utility in chemical synthesis. These reactions pave the way for subsequent functionalizations, including cross-coupling, to yield structurally diverse and complex organic compounds (Cheng, Dong, Parthasarathy, & Bolm, 2017).
Physical Properties Analysis
The crystal structure and physical properties of rhodium(III) bromide complexes have been extensively studied, revealing insights into their coordination environments and bonding characteristics. For example, the structure of bromo[tris(2-vinylphenyl)phosphine]rhodium(I) provides detailed information on the coordination geometry around rhodium, which is crucial for understanding its reactivity and physical properties (Nave & Truter, 1973).
Chemical Properties Analysis
The chemical properties of rhodium(III) bromide, including its reactivity towards different substrates and ligands, demonstrate its versatility as a catalyst. For instance, its ability to form stable complexes with acyclic diaminedithioether ligands showcases the diverse chemical environments rhodium(III) can accommodate, influencing its catalytic activity and selectivity in organic transformations (Akgun et al., 2010).
科学的研究の応用
1. Adsorption on Activated Carbon
- Summary of Application: Rhodium (III) Bromide is used in the study of the adsorption mechanism of Rh(III) ions on activated carbon. This process is reversible, meaning Rh(III) ions can be stripped from the activated carbon back into the solution .
- Methods of Application: The study involved the use of activated carbon ORGANOSORB 10—AA for the adsorption process .
2. Preparation of Coordination Complex
- Summary of Application: Rhodium (III) Bromide hydrate is used to prepare coordination complex, specifically trans-dibromotetrakis (pyridine)rhodium (III) bromide hexahydrate .
- Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
- Results: The source does not provide specific results or outcomes obtained from this application .
3. Synthesis of Other Rhodium Halides
- Summary of Application: Rhodium (III) Bromide is a starting material for the synthesis of other rhodium halides .
- Methods of Application: For example, it reacts with bromine trifluoride to form rhodium (IV) fluoride and with aqueous potassium iodide to form rhodium (III) iodide .
- Results: The source does not provide specific results or outcomes obtained from this application .
4. Preparation of Rhodium Nanoparticles
- Summary of Application: Rhodium (III) Bromide hydrate is used in the preparation of rhodium nanoparticles .
- Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
- Results: The source does not provide specific results or outcomes obtained from this application .
5. Fabrication of Crucibles for Laboratory Furnaces
- Summary of Application: Rhodium is added to platinum to improve its hardness and reduce the thermal expansion coefficient. Pt-Rh alloys are used for fabrication of crucibles for laboratory furnaces .
- Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
- Results: The source does not provide specific results or outcomes obtained from this application .
6. Synthesis of Rhodium(IV) Fluoride
- Summary of Application: Rhodium (III) Bromide is used as a starting material for the synthesis of other rhodium halides, such as Rhodium(IV) Fluoride .
- Methods of Application: Rhodium (III) Bromide reacts with bromine trifluoride to form Rhodium(IV) Fluoride .
- Results: The source does not provide specific results or outcomes obtained from this application .
7. Synthesis of Rhodium(III) Iodide
- Summary of Application: Rhodium (III) Bromide is used as a starting material for the synthesis of other rhodium halides, such as Rhodium(III) Iodide .
- Methods of Application: Rhodium (III) Bromide reacts with aqueous potassium iodide to form Rhodium(III) Iodide .
- Results: The source does not provide specific results or outcomes obtained from this application .
特性
CAS番号 |
123333-87-9 |
|---|---|
製品名 |
RHODIUM (III) BROMIDE |
分子式 |
Br3Rh |
分子量 |
342.62 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Ethyl trans-Cinnamate-[d5]](/img/structure/B1141962.png)
![Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1141963.png)
